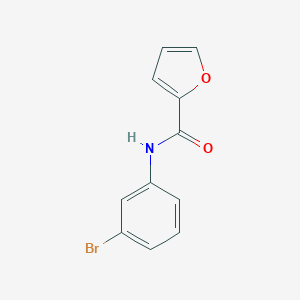
N-(3-bromophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit certain enzymes, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)furan-2-carboxamide involves the inhibition of certain enzymes, which can lead to changes in gene expression and cell growth. Specifically, this compound has been shown to inhibit histone deacetylases, which are involved in the modification of histone proteins that regulate gene expression.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(3-bromophenyl)furan-2-carboxamide are still being studied. However, it has been shown to have potential applications in the treatment of cancer, as it can inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromophenyl)furan-2-carboxamide in lab experiments is its ability to inhibit specific enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-(3-bromophenyl)furan-2-carboxamide. One area of interest is the development of new drugs based on this compound, which could have applications in the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and toxicity.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)furan-2-carboxamide involves several steps, including the reaction of 3-bromophenylboronic acid with furan-2-carboxylic acid, followed by the addition of N,N-dimethylformamide and a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting compound is then purified through column chromatography.
Applications De Recherche Scientifique
N-(3-bromophenyl)furan-2-carboxamide has been studied extensively for its potential applications in the treatment of various diseases. One area of research involves the inhibition of specific enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
19771-82-5 |
|---|---|
Nom du produit |
N-(3-bromophenyl)furan-2-carboxamide |
Formule moléculaire |
C11H8BrNO2 |
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
N-(3-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) |
Clé InChI |
LEMAIDTUROCEKC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 |
SMILES canonique |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




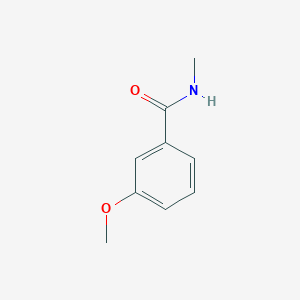
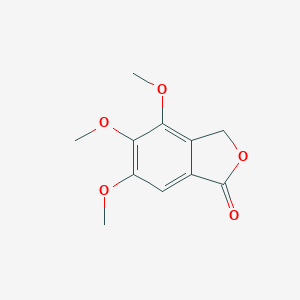
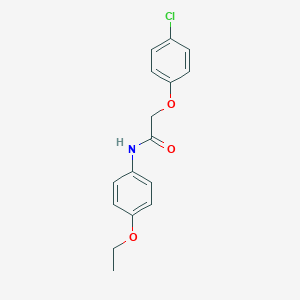
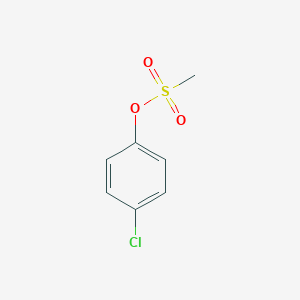
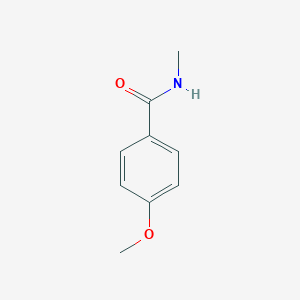
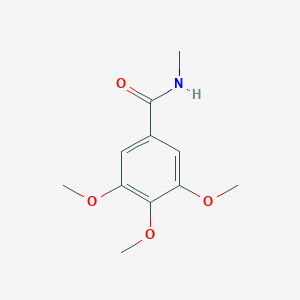
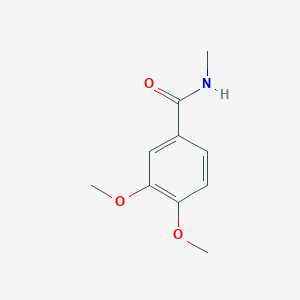
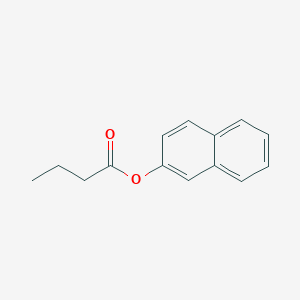
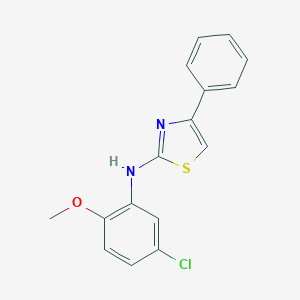
![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)


